4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
Descripción
Propiedades
IUPAC Name |
methyl 4-fluoro-3-[(6-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-10-3-6-15-19-8-14(21(15)9-10)16(22)20-13-7-11(17(23)24-2)4-5-12(13)18/h3-9H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJCWBJEOJHTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of aminopyridines with α-haloketones under acidic conditions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The subsequent steps may include fluorination , amination , and esterification reactions to introduce the desired functional groups[{{{CITATION{{{2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a)[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, green chemistry principles such as minimizing waste and using environmentally friendly reagents would be applied.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Nucleophilic Addition: : Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are typically employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, such as fluorinated analogs , amino derivatives , and esterified forms .
Aplicaciones Científicas De Investigación
a. Cancer Treatment
The primary application of 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester is in oncology:
- Gastrointestinal Stromal Tumors (GISTs) : The compound shows promise in treating GISTs by inhibiting the mutated forms of c-KIT. In vitro studies have demonstrated its ability to reduce cell viability significantly in GIST cell lines .
- Systemic Mastocytosis : Similar mechanisms are proposed for treating systemic mastocytosis, where c-KIT mutations play a critical role in disease pathology.
b. Other Potential Uses
Research indicates that compounds with similar structural features may exhibit activity against other kinases involved in cancer progression and metastasis. Investigations into their effects on histone deacetylases and cyclin-dependent kinases are ongoing .
a. In Vitro Studies
In vitro testing has been conducted using various cancer cell lines to assess the efficacy of this compound. For instance, studies have shown that treatment with the compound leads to a dose-dependent reduction in cell proliferation and induces apoptosis in GIST cells .
b. Animal Models
Animal models have been employed to further understand the pharmacodynamics and pharmacokinetics of the compound. These studies aim to establish optimal dosing regimens and evaluate long-term outcomes following treatment with the compound .
Summary of Research Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| GIST Cell Lines | In vitro assays | Significant reduction in cell viability at varying concentrations |
| Animal Models | Pharmacokinetic studies | Identification of effective dosing strategies and safety profiles |
| Mechanistic Studies | Molecular docking | Strong binding affinity to c-KIT active sites |
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways within biological systems. For example, it may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the derivatives involved.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the presence of the fluoro group and the imidazo[1,2-a]pyridine core . Similar compounds include other imidazo[1,2-a]pyridine derivatives and fluorinated benzoic acid esters . These compounds share some similarities in their chemical properties and biological activities but differ in their specific functional groups and applications.
Actividad Biológica
The compound 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester (CAS Number: 2088942-84-9) is a novel derivative within the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of imidazo[1,2-a]pyridine have demonstrated inhibition of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers.
Key Findings:
- Compounds with similar structures showed IC50 values in the low micromolar range against cancer cells, indicating potent antiproliferative effects .
- Molecular docking studies revealed that these compounds can bind effectively to targets involved in cancer progression, such as tubulin and EGFR .
The proposed mechanisms through which the compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest at the G2/M phase .
- Targeting Kinase Pathways : Some derivatives inhibit kinases like Btk (Bruton’s tyrosine kinase), which is involved in inflammatory responses and autoimmunity .
- Apoptosis Induction : Studies indicate that these compounds can enhance caspase activity, promoting apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to anticancer properties, the compound's structural analogs have been investigated for their anti-inflammatory effects. The inhibition of TNF-alpha release in cellular models suggests potential therapeutic applications in autoimmune diseases .
Data Table: Biological Activity Overview
| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.08 - 12.07 | Tubulin polymerization inhibition |
| Anticancer | HepG2 | 1.48 - 6.38 | Apoptosis induction |
| Anti-inflammatory | LPS-induced models | < 10 | TNF-alpha inhibition |
Study 1: Antiproliferative Effects
A study assessed the antiproliferative effects of various imidazo[1,2-a]pyridine derivatives on MDA-MB-231 cells. Results indicated that certain modifications led to enhanced activity compared to controls .
Study 2: In Vivo Anti-inflammatory Effects
In vivo studies demonstrated that specific derivatives could significantly reduce inflammation markers in LPS-injected mice models, highlighting their potential for treating inflammatory diseases .
Q & A
Q. What synthetic routes are commonly employed to prepare 4-fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester, and what are the critical reaction steps?
The synthesis typically involves imidazo[1,2-a]pyridine derivatization followed by amide coupling. A key step is the preparation of the imidazo[1,2-a]pyridine-3-carbaldehyde intermediate via Vilsmeier-Haack reaction conditions (phosphorus oxychloride, DMF, and chloroform at 0–10°C), followed by refluxing and vacuum evaporation . Subsequent Schiff base formation and reduction (e.g., using sodium borohydride) are critical for introducing the amino group . Amide coupling with the benzoic acid methyl ester moiety can be achieved using protocols like General Procedure F1 (amide formation with activators such as HATU or EDCI) .
Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR Spectroscopy : Focus on the imidazo[1,2-a]pyridine protons (e.g., aromatic signals at δ 7.57–8.69 ppm in DMSO-d6) and the methyl ester group (singlet at δ ~3.8–3.9 ppm) .
- LCMS/HRMS : Confirm molecular ion peaks (e.g., m/z 311.1 for related imidazo[1,2-a]pyridine derivatives) and purity (>95% by HPLC) .
- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹ and ester C=O at ~1720 cm⁻¹) .
Q. How can researchers address solubility challenges during in vitro assays?
This compound’s solubility is likely limited in aqueous buffers due to its hydrophobic imidazo[1,2-a]pyridine and methyl ester groups. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in assay buffers containing surfactants (e.g., 0.1% Tween-80). Characterization in DMSO-d6 for NMR (as in and ) suggests DMSO compatibility .
Q. What stability considerations are critical for storage and handling?
- Temperature : Store at –20°C in anhydrous conditions to prevent ester hydrolysis.
- Light Sensitivity : Protect from UV exposure due to the fluorophenyl and conjugated amide groups.
- pH Stability : Avoid strongly acidic/basic conditions that may cleave the amide or ester bonds. Stability under reflux conditions in chloroform (as in ) indicates short-term thermal tolerance during synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Modification : Replace the 4-fluoro group with electron-withdrawing groups (e.g., –CF₃) to enhance target binding, as seen in analogs like 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid .
- Heterocycle Variation : Compare imidazo[1,2-a]pyridine with triazolo[4,3-a]pyridine () to assess ring size and electronic effects on potency .
- Methyl Ester Hydrolysis : Evaluate the carboxylic acid derivative (post-ester hydrolysis) for improved solubility and target engagement .
Q. What strategies resolve low yields in the amide coupling step during synthesis?
- Activating Agents : Optimize coupling efficiency using HATU instead of EDCI, as HATU generates more reactive uronium intermediates .
- Solvent Screening : Test dichloromethane (DCM) or THF instead of DMF to reduce side reactions.
- Temperature Control : Conduct reactions at 0–5°C to minimize racemization or decomposition .
Q. How can in vitro pharmacological data be translated to in vivo models effectively?
- Metabolic Stability : Assess hepatic microsomal stability to identify susceptibility to esterase-mediated hydrolysis.
- Prodrug Design : Convert the methyl ester to a tert-butyl ester (as in ) for enhanced plasma stability .
- Pharmacokinetic Profiling : Monitor bioavailability using LC-MS/MS, focusing on peak plasma concentrations (Cₘₐₓ) and half-life (t₁/₂) .
Q. How should researchers resolve discrepancies between NMR and LCMS data?
- Impurity Analysis : Use preparative HPLC to isolate minor peaks and characterize them via HRMS/NMR (e.g., achieved 97.34% HPLC purity) .
- Deuterated Solvent Artifacts : Confirm that NMR signals (e.g., δ 2.56 ppm for methyl groups) are not solvent-dependent .
- Tautomeric Effects : Investigate potential imidazo[1,2-a]pyridine tautomerism affecting NMR peak splitting .
Q. What multicomponent reaction (MCR) strategies can generate structural analogs?
Adopt one-pot MCRs (e.g., ’s method using malononitrile and aldehydes) to introduce diversity at the imidazo[1,2-a]pyridine core . For example:
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Docking Studies : Model the compound into target active sites (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the amide group and hydrophobic interactions with the imidazo[1,2-a]pyridine ring.
- MD Simulations : Assess binding stability over 100-ns trajectories to identify residues critical for interaction.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs in and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
